molecular formula C26H29FN2O3S B15028031 (5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one

(5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B15028031
M. Wt: 468.6 g/mol
InChI Key: CCAQXWSCPFCSBG-JCMHNJIXSA-N
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Description

(5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, an ethoxy group, a fluorophenyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Imidazolidinone Core: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: This step may involve a Grignard reaction or a similar organometallic reaction to attach the cyclohexyl group to the imidazolidinone core.

    Attachment of the Ethoxy and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate ethoxy and fluorophenyl precursors are reacted with the intermediate compound.

    Final Assembly: The final step involves the formation of the sulfanylidene group, which can be achieved through the reaction of the intermediate with a sulfur-containing reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfanylidene group to a thiol or thioether.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols, solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.

    Industrial Applications: It may serve as a precursor for the synthesis of other complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity through competitive or non-competitive mechanisms. The sulfanylidene group is particularly important for its binding affinity and specificity, as it can form strong interactions with the active sites of target proteins.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-Cyclohexyl-5-({3-methoxy-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.

    (5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(4-chlorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of (5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H29FN2O3S

Molecular Weight

468.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C26H29FN2O3S/c1-3-31-24-16-19(11-14-23(24)32-17-18-9-12-20(27)13-10-18)15-22-25(30)29(26(33)28(22)2)21-7-5-4-6-8-21/h9-16,21H,3-8,17H2,1-2H3/b22-15-

InChI Key

CCAQXWSCPFCSBG-JCMHNJIXSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3)OCC4=CC=C(C=C4)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2C)C3CCCCC3)OCC4=CC=C(C=C4)F

Origin of Product

United States

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